4-(tert-Butyl)-4H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-tert-butyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)9-4-7-8-5-9/h4-5H,1-3H3 |
InChI Key |
BFNQTPVVSOLNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butyl 4h 1,2,4 Triazole and Its Derivatives
Fundamental Synthetic Approaches to 4H-1,2,4-Triazole Systems
The construction of the 4H-1,2,4-triazole core is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches often involve the formation of the five-membered ring through cyclization reactions of acyclic precursors.
Cyclocondensation Reactions from Precursors (e.g., diacylhydrazines with aromatic amines)
A prevalent method for synthesizing 3,4,5-trisubstituted 4H-1,2,4-triazoles involves the cyclocondensation of N,N'-diacylhydrazines with primary amines, particularly aromatic amines. nih.govopenreviewhub.org This reaction typically requires a dehydrating agent to facilitate the ring closure. Various dehydrating agents have been successfully employed, including phosphorus pentoxide, zinc chloride, and N,N′-diphenylphosphenimidous amide. nih.gov The general scheme for this synthesis begins with the preparation of a symmetrically substituted N,N'-diacylhydrazine from an acid chloride and hydrazine (B178648) hydrate (B1144303). openreviewhub.org This diacylhydrazine intermediate is then reacted with a primary amine in the presence of a dehydrating agent to yield the desired 4H-1,2,4-triazole. This method is advantageous due to the ready availability of the starting materials. openreviewhub.org
Cyclodehydration of N-Acylamidrazone Derivatives
The cyclodehydration of N-acylamidrazone derivatives stands as a common and versatile route to 1,2,4-triazole (B32235) systems. mdpi.comscirp.orgresearchgate.net N-acylamidrazones can be generated from a variety of precursors, which allows for a wide range of substituents on the final triazole ring. scirp.orgresearchgate.net These precursors can include activated amide derivatives like thioamides and imidates, as well as amidrazones themselves. scirp.orgresearchgate.net For instance, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration of a mixture of secondary amides and hydrazides. organic-chemistry.org Another approach involves the oxidative cyclization of amidrazones and aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in an environmentally friendly medium like polyethylene (B3416737) glycol. organic-chemistry.org
Ring Transformation Reactions from Other Heterocycles (e.g., 1,3,4-oxadiazoles, 1,3,4-thiadiazoles)
The 4H-1,2,4-triazole ring can also be synthesized through the transformation of other five-membered heterocyclic rings. Notably, 1,3,4-oxadiazoles and 1,3,4-thiadiazoles serve as effective precursors. nih.govopenreviewhub.org The conversion of 1,3,4-oxadiazoles to 1,2,4-triazoles can be accomplished by reacting the oxadiazole with a primary amine. researchgate.netresearchgate.net This reaction provides a pathway to unsymmetrically substituted 3,5-diaryl-4H-1,2,4-triazoles. researchgate.net Similarly, 1,3,4-thiadiazoles can be transformed into the corresponding 1,2,4-triazole derivatives. nih.govopenreviewhub.org These ring transformation reactions offer an alternative synthetic route, particularly when the starting heterocyclic systems are readily accessible. nih.govopenreviewhub.org
Tailored Synthesis of 4-(tert-Butyl)-4H-1,2,4-triazole
The synthesis of the specific compound this compound involves methods that introduce the bulky tert-butyl group onto the nitrogen at the 4-position of the triazole ring. This can be achieved either by using a tert-butyl-containing precursor in the ring formation or by subsequent N-alkylation of a pre-formed 1,2,4-triazole ring.
Introduction of the tert-Butyl Moiety into the 4H-1,2,4-Triazole Framework
The incorporation of the tert-butyl group can be designed into the synthesis from the initial stages. One such strategy involves the use of tert-butyl carbazate (B1233558). For example, tert-butyl carbazate can be reacted with carbon disulfide and potassium hydroxide (B78521) to form 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione. orientjchem.org This intermediate can then be further reacted with hydrazine hydrate to produce 4-amino-5-tert-butoxy-3H-1,2,4-triazole-3-thione, demonstrating the integration of the tert-butoxy (B1229062) group, a precursor to the tert-butyl group, into the triazole framework. orientjchem.org Another approach involves the synthesis of novel 1,2,4-triazole derivatives containing amino acid fragments, where tert-butyl carbamate (B1207046) protected amino acids are used as starting materials. mdpi.com For instance, tert-butyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate has been synthesized, showcasing the use of a tert-butyl protecting group that is integral to the synthetic sequence. mdpi.com
A summary of precursors for the tert-butyl group is provided in the table below.
| Precursor | Intermediate | Target Moiety | Reference |
| tert-Butyl carbazate | 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione | tert-Butoxy | orientjchem.org |
| N-(tert-butoxycarbonyl)-L-alanine | tert-Butyl [(2S)-1-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propan-2-yl]carbamate | tert-Butoxycarbonyl | acs.org |
| tert-Butyl carbamate protected amino acids | tert-butyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate | tert-Butoxycarbonyl | mdpi.com |
Specific Reaction Pathways for N-Alkylation (N4-substitution) with tert-Butyl Groups
The direct alkylation of the 1,2,4-triazole ring with a tert-butyl source presents a more direct, albeit challenging, route. The alkylation of unsubstituted 1,2,4-triazole is complicated by the presence of two reactive nitrogen atoms (N1 and N4), often leading to a mixture of isomers. researchgate.neted.ac.uk The reaction of 1H-1,2,4-triazole with alkyl halides typically yields a mixture of 1- and 4-alkylated isomers, with the N1-isomer often being the major product. researchgate.net
However, methods have been developed to control the regioselectivity of this reaction. The use of specific bases and catalysts can influence the N1/N4 ratio. For example, amidinium and guanidinium (B1211019) receptors can act as phase-transfer organocatalysts, forming intimate ion pairs with the triazolate anion in solution. This regioselective ion-pairing can invert the typical selectivity, favoring the formation of the 4-alkyl-1,2,4-triazole. ed.ac.uk This methodology allows for the direct synthesis of 4-alkyl-1,2,4-triazoles with high regioselectivity. ed.ac.uk While direct alkylation with a tert-butyl halide is challenging due to the bulkiness of the electrophile and the potential for elimination reactions, these regioselective methods offer a promising pathway for the synthesis of this compound.
The following table summarizes the regioselectivity of N-alkylation of 1,2,4-triazole under different conditions.
| Alkylating Agent | Base/Catalyst | Solvent | N1:N4 Ratio | Reference |
| Alkyl halides | DBU | THF | ~90:10 | researchgate.net |
| 4-Nitrobenzyl halides | Various | - | 90:10 | researchgate.net |
| p-F-BnBr | TBD/MTBD | MeCN-d3 | Varies with catalyst | ed.ac.uk |
Modern Synthetic Techniques for Enhanced Efficiency and Selectivity
Modern synthetic chemistry offers several advanced techniques that accelerate reaction rates, increase yields, and enhance selectivity, often under milder conditions than traditional methods.
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating a wide range of organic reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. clockss.org This technique has been successfully applied to the synthesis of substituted 1,2,4-triazoles.
In one notable one-pot, three-component synthesis, 4-substituted-3-methyl-1,2,4-triazoles were prepared using microwave irradiation. clockss.org The reaction of acetic hydrazide, dimethylformamide dimethyl acetal, and a primary amine, such as tert-butylamine, in acetic acid under microwave irradiation for 2-3 minutes yielded the desired product. clockss.org This method proved more efficient, with higher yields and significantly shorter reaction times compared to conventional heating methods. clockss.org For instance, the synthesis of 4-tert-butyl-3-methyl-1,2,4-triazole was achieved with a 66% yield. clockss.org
MAOS is also effective for preparing key intermediates. The synthesis of 3-amino-5-tert-butyl-1,2,4-triazole from aminoguanidine (B1677879) hydrochloride and the corresponding organic acid was accomplished by irradiating the mixture at 180 °C for 3 hours, resulting in a 72% yield. mdpi.com This highlights the utility of MAOS in creating functionalized triazole rings bearing the tert-butyl group.
| Product | Reactants | Method | Time | Yield (%) | Reference |
| 4-tert-Butyl-3-methyl-1,2,4-triazole | Acetic hydrazide, DMF-DMA, tert-Butylamine | Microwave | 2-3 min | 66% | clockss.org |
| 3-Amino-5-tert-butyl-1,2,4-triazole | Aminoguanidine hydrochloride, Pivalic acid | Microwave | 3 h | 72% | mdpi.com |
| 3-Amino-5-ethyl-1,2,4-triazole | Aminoguanidine HCl, Propionic acid | Microwave | 3 h | 87% | mdpi.com |
DMF-DMA: Dimethylformamide dimethyl acetal
Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields through acoustic cavitation. asianpubs.org This method has been successfully employed in the synthesis of various 1,2,4-triazole derivatives, demonstrating its potential for the synthesis of this compound. mdpi.comijacskros.com
Ultrasound-assisted synthesis can significantly accelerate reactions, leading to higher yields in shorter time frames compared to conventional heating. mdpi.com For example, the synthesis of N-substituted 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazol-2-yl-2-sulfanyl acetamide (B32628) derivatives was achieved in 30–90 minutes with yields of 75–89% under sonication, a marked improvement over conventional methods. mdpi.com In another study, the synthesis of naphthofuran-triazole conjugates was accelerated using a CTAB-catalyzed ultrasound-assisted protocol at 80 °C, achieving high yields in just 35-55 minutes, whereas the conventional method required 6-8 hours at 95 °C. nih.gov While not specific to the parent this compound, these findings underscore the general applicability and advantages of ultrasound in synthesizing complex triazole systems. asianpubs.orgmdpi.comnih.gov
Comparison for the synthesis of naphthofuran-triazole-acetamide hybrids.
Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. mdpi.com They can serve as both the solvent and catalyst in chemical reactions. The synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives has been effectively carried out in ionic liquids. mdpi.com
For instance, the Suzuki cross-coupling reaction to produce 3,5-bis(biphenyl-4-yl)-4-butyl-4H-1,2,4-triazole was tested in various ionic liquids. mdpi.com Choline-OH was identified as a particularly effective ionic liquid, as it could be used without an additional base, affording the product in 83% yield. mdpi.com Furthermore, the ionic liquid could be regenerated and recycled for up to five cycles with only a minor decrease in product yield, demonstrating the sustainability of this approach. mdpi.com One-pot three-component condensation reactions to form complex heterocyclic systems from 3-amino-1,2,4-triazole have also been shown to proceed in high yields using 1-butyl-3-methylimidazolium bromide ([bmim]Br) as the reaction medium. academie-sciences.fr
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates. clockss.orgnih.gov This approach saves time, resources, and reduces waste.
A notable example is the microwave-assisted, one-pot, three-component synthesis of 4-tert-butyl-3-methyl-1,2,4-triazole from acetic hydrazide, dimethylformamide dimethyl acetal, and tert-butylamine. clockss.org This reaction proceeds rapidly and in good yield. clockss.org MCRs are particularly valuable in combinatorial chemistry for generating large libraries of compounds. A three-component one-pot approach for creating 1,3,5-trisubstituted-1,2,4-triazoles has been developed, based on the coupling of amidines with carboxylic acids followed by cyclization with hydrazines, showcasing the broad applicability of this strategy. nih.gov These reactions can be performed under various conditions, including conventional heating and microwave irradiation, to yield diverse triazole derivatives. bohrium.com
Derivatization and Functionalization Strategies of this compound
Functionalization of the pre-formed this compound ring is crucial for creating a diverse range of molecules for various applications. Carbon-carbon bond-forming reactions are a cornerstone of these strategies.
The Suzuki cross-coupling reaction is a highly effective palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.gov This reaction has been extensively used to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, which could be applied to a 4-tert-butyl substituted core. mdpi.comnih.govnih.gov
The typical methodology involves the reaction of a dihalo-triazole precursor, such as 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, with a variety of commercially available arylboronic acids. nih.govmdpi.com These reactions are generally carried out in the presence of a palladium catalyst like Pd(PPh₃)₄, a base such as K₂CO₃, and often a phase transfer catalyst in a suitable solvent system. mdpi.comnih.gov This approach allows for the introduction of diverse aryl and heteroaryl substituents at the 3- and 5-positions of the triazole ring in high yields. mdpi.com The efficiency of the Suzuki reaction can be further enhanced by using microwave irradiation or performing the reaction in ionic liquids, which can significantly accelerate the process. nih.govmdpi.comresearchgate.net
| Precursor (4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole) | Boronic Acid | Conditions | Time | Yield (%) | Reference |
| 3c | 4-(N,N-diphenylamino)phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, NBu₄Br, Toluene/H₂O/EtOH, 130 °C | 7 h | High | nih.gov |
| 3c | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, NBu₄Br, Toluene/H₂O/EtOH, 130 °C | 4 h | 94 | mdpi.com |
| 3a | Naphthalene-2-boronic acid | Pd(PPh₃)₄, Choline-OH/Toluene, Microwave | 5 min | 91 | researchgate.net |
Precursor 3c: 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole Precursor 3a: 4-ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole
Condensation and Schiff Base Formation Reactions
Condensation reactions are fundamental in the synthesis of derivatives of this compound, particularly for the formation of Schiff bases (azomethines). This process typically involves the reaction of a primary amine, such as a 4-amino-1,2,4-triazole (B31798) derivative, with an aldehyde or ketone. The nucleophilic amino group attacks the electrophilic carbonyl carbon, leading to the formation of a C=N double bond and the elimination of a water molecule. researchgate.net
A notable example is the synthesis of Schiff bases from 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol. researchgate.netnepjol.info This precursor, which contains the essential tert-butylphenyl moiety, is prepared using p-tert-butylbenzoic acid. The 4-amino group of the triazole is then condensed with various aromatic aldehydes. researchgate.net For instance, reaction with vanillin (B372448) or cinnamaldehyde (B126680) yields the corresponding Schiff bases. researchgate.net The formation of the imine bond is a key step, confirmed through spectroscopic methods like IR and NMR, which show the disappearance of the N-H bands of the amino group and the appearance of a characteristic signal for the imine proton (-N=CH-). researchgate.net
The general synthetic route involves converting a starting acid hydrazide to a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus. nepjol.infodergipark.org.tr This triazole is subsequently condensed with an appropriate aldehyde to yield the final Schiff base. nepjol.infodergipark.org.tr
Table 1: Examples of Schiff Base Formation from 4-Amino-1,2,4-Triazole Derivatives
| Starting Triazole | Aldehyde | Resulting Schiff Base | Reference |
|---|---|---|---|
| 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | Vanillin | 4-((4-Hydroxy-3-methoxybenzylidene)amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | researchgate.net |
| 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | Cinnamaldehyde | 4-(Cinnamylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | researchgate.net |
| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | 4-((4-Chlorobenzylidene)amino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | nepjol.info |
Substitution Reactions at Ring Positions (e.g., alkylation, acylation)
Substitution reactions are crucial for the functionalization of the this compound ring, allowing for the attachment of various alkyl and acyl groups. These substitutions can occur on the ring nitrogen atoms or on other positions depending on the specific derivative and reaction conditions.
Alkylation
Alkylation of the 1,2,4-triazole ring can introduce alkyl groups at different nitrogen positions. The synthesis of 4-alkyl-4H-1,2,4-triazoles can be achieved by reacting a corresponding precursor with an alkylating agent. For example, 4-alkyl-3,5-disubstituted-4H-1,2,4-triazoles are synthesized by heating a 3,5-disubstituted-1,2,4-triazole precursor with an excess of a primary amine, such as butylamine, to generate the 4-butyl derivative. nih.gov The introduction of the tert-butyl group specifically at the 4-position can be accomplished using tert-butyl bromide in the presence of a base like potassium carbonate.
In some cases, alkylation can occur at other ring nitrogens. Despite the acylation of the exocyclic amino group in 4-acylamino-4H-1,2,4-triazoles, a ring nitrogen can retain a pronounced basic character, allowing for easy alkylation to form the corresponding 4-acylamino-4H-1,2,4-triazolium salts. cdnsciencepub.com Furthermore, mercapto-substituted 1,2,4-triazoles can undergo alkylation at a nitrogen atom when reacted with specific electrophiles like 3,5-di-tert-butyl-6-methoxymethylcatechol, leading to the formation of thiones. beilstein-journals.org
Table 2: Alkylation Reactions on the 1,2,4-Triazole Ring
| Triazole Precursor | Alkylating Agent | Product | Reference |
|---|---|---|---|
| N,N'-bis(4-bromobenzoyl)hydrazine chloro-derivative | Butylamine | 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | nih.gov |
| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | tert-Butyl bromide | 4-(tert-Butyl)-5-substituted-4H-1,2,4-triazole-3-thiol | |
| 5-Phenyl-1,2,4-triazole-3-thione | 3,5-di-tert-Butyl-6-methoxymethylcatechol | 4-((3,5-di-tert-butyl-2-hydroxyphenyl)methyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | beilstein-journals.org |
Acylation
Acylation introduces an acyl group (R-C=O) onto the triazole structure, typically at a nitrogen atom. A direct method involves the acylation of 4-amino-4H-1,2,4-triazole using an acyl chloride. For instance, the reaction with phenylacetyl chloride yields 4-phenylacetylamino-4H-1,2,4-triazole. cdnsciencepub.com This reaction highlights the nucleophilicity of the exocyclic amino group.
In other synthetic pathways, acylation is used to introduce protecting groups or to build more complex structures. The tert-butoxycarbonyl (Boc) group, introduced via an acylation-type reaction, is commonly used to protect amino functionalities during the synthesis of complex triazole-containing molecules, such as fused bicyclic systems derived from amino acids. acs.org Another strategy involves the addition of an acyl chloride to the azomethine group of a pre-formed Schiff base, resulting in an N-acyl derivative. dergipark.org.tr
Table 3: Acylation Reactions on 1,2,4-Triazole Derivatives
| Starting Material | Acylating Agent | Product | Reference |
|---|---|---|---|
| 4-Amino-4H-1,2,4-triazole | Phenylacetyl chloride | 4-Phenylacetylamino-4H-1,2,4-triazole | cdnsciencepub.com |
| Schiff base of 4-amino-1,2,4-triazole | Acetyl chloride | N-acyl derivative of the Schiff base | dergipark.org.tr |
Advanced Spectroscopic and Structural Characterization of 4 Tert Butyl 4h 1,2,4 Triazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 4-(tert-Butyl)-4H-1,2,4-triazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of 4H-1,2,4-triazole, the chemical shifts (δ) of protons are highly indicative of their position. Protons on the triazole ring, the tert-butyl group, and any substituents each exhibit characteristic signals.
In various synthesized 1,2,4-triazole (B32235) derivatives, the protons of the tert-butyl group typically appear as a singlet in the upfield region of the spectrum. For instance, in one derivative, the nine protons of the tert-butyl group are observed as a singlet at 1.16 ppm. asianpubs.org Aromatic protons on phenyl substituents display complex multiplets in the downfield region, generally between 7.0 and 8.5 ppm. mdpi.commdpi.com The protons of alkyl chains attached to the triazole nitrogen show distinct splitting patterns and chemical shifts depending on their proximity to the heterocyclic ring. mdpi.com For example, in 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole, the methyl (CH₃) protons of the butyl group appear as a triplet at 0.67 ppm, while the methylene (B1212753) (CH₂) group directly attached to the nitrogen resonates as a triplet at 4.06 ppm. mdpi.com
¹H NMR Spectroscopic Data for Selected 4-Alkyl-4H-1,2,4-triazole Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole mdpi.com | CH₃ | 1.07 | Triplet | 7.2 |
| CH₂ | 4.08 | Quartet | 7.2 | |
| Ar-H | 7.52 | Doublet | 8.4 | |
| Ar-H | 7.65 | Doublet | 8.4 | |
| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole mdpi.com | CH₃ | 0.63 | Triplet | 7.2 |
| CH₂ (middle) | 1.41 | Sextet | 7.2 | |
| CH₂ (N-attached) | 4.03 | Triplet | 7.2 | |
| Ar-H | 7.54 | Doublet | 8.4 | |
| Ar-H | 7.68 | Doublet | 8.4 | |
| 4-[4-butyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]benzonitrile mdpi.com | CH₃ (butyl) | 0.65 | Triplet | 8.0 |
| CH₂ (butyl) | 1.01 | Sextet | 8.0 | |
| C(CH₃)₃ | 1.32-1.41 | Multiplet | ||
| CH₂ (N-attached) | 4.11 | Triplet | 8.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in this compound derivatives are sensitive to their electronic environment. The carbon atoms of the triazole ring typically resonate at lower field strengths compared to the carbons of the tert-butyl group.
For example, in 3,5-bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole, the triazole ring carbons (C3 and C5) appear at δ 154.5 ppm. mdpi.com The carbons of the ethyl group attached to the nitrogen are found at 15.8 ppm (CH₃) and 40.0 ppm (CH₂). mdpi.com In another derivative, 4-[4-butyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]benzonitrile, the carbons of the tert-butyl group on the phenyl ring appear at 31.3 ppm and the quaternary carbon at 32.2 ppm, while the triazole carbons are observed at 153.7 and 156.6 ppm. mdpi.com
¹³C NMR Spectroscopic Data for Selected 4-Alkyl-4H-1,2,4-triazole Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole mdpi.com | CH₃ | 15.8 |
| CH₂ | 40.0 | |
| Aromatic C-Br | 124.9 | |
| Aromatic C-H | 130.4, 132.3 | |
| Aromatic C-Triazole | 126.4 | |
| Triazole C3/C5 | 154.5 | |
| 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole mdpi.com | CH₃ | 13.1 |
| CH₂ | 19.2 | |
| CH₂ | 31.9 | |
| N-CH₂ | 44.8 | |
| Aromatic C-Br | 124.7 | |
| Aromatic C-H | 130.4, 132.3 | |
| Aromatic C-Triazole | 126.5 | |
| Triazole C3/C5 | 154.8 | |
| 4-[4-butyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]benzonitrile mdpi.com | CH₃ (butyl) | 13.3 |
| CH₂ (butyl) | 19.4 | |
| C(CH₃)₃ | 31.3 | |
| N-CH₂ | 45.0 | |
| C(CH₃)₃ | 32.2 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing definitive structural assignments by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) maps ¹H-¹H coupling correlations, which helps to identify adjacent protons in the molecular structure.
HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. ipb.pt These experiments are invaluable for assigning the signals of carbon atoms based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. ipb.pt This is particularly useful for identifying quaternary carbons and for assembling molecular fragments by showing long-range connectivity. For example, in a study of a complex triazole derivative, HMBC data showed correlations between the tert-butyl protons and both the aliphatic and aromatic quaternary carbons to which they were attached, confirming the structure. ncl.res.in
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra of this compound derivatives exhibit characteristic absorption bands corresponding to the various functional groups and the triazole ring itself. The C-H stretching vibrations of the tert-butyl group and any aromatic rings typically appear in the region of 3100-2850 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring are observed in the fingerprint region, usually between 1620 and 1450 cm⁻¹.
For example, the FT-IR spectrum of a 1,2,4-triazole derivative showed aromatic C-H stretching at 3097 and 3032 cm⁻¹, N-H stretching at 3126 cm⁻¹, and C=C aromatic stretching at 1529 and 1483 cm⁻¹. omicsonline.org Another study on 3,5-bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole reported C-H stretching vibrations from the alkyl chain around 2963-2856 cm⁻¹ and ring vibrations in the 1468-1400 cm⁻¹ range. mdpi.com
FT-IR Spectroscopic Data for Selected 4-Alkyl-4H-1,2,4-triazole Derivatives
| Compound | Vibrational Band (cm⁻¹) | Assignment |
|---|---|---|
| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole mdpi.com | 2966 | C-H stretch |
| 1597, 1473, 1457, 1431 | C=N, C=C stretch | |
| 1067, 1009 | Ring vibrations | |
| 824 | C-H bend (aromatic) | |
| 4-[4-butyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]benzonitrile mdpi.com | 2960, 2929, 2872 | C-H stretch |
| 2228 | C≡N stretch | |
| 1612, 1562, 1472 | C=N, C=C stretch | |
| 846, 833 | C-H bend (aromatic) | |
| 5-tert-butoxy-4-phenyl-2H-1,2,4-triazole-3(4H)-thione orientjchem.org | 3235-3127 | N-H stretch |
| 1605-1595 | C=N stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of this compound derivatives through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas. For instance, the HRMS data for various 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles have been used to confirm their calculated molecular masses with high precision. nih.govnih.gov Similarly, HRMS has been employed to verify the structures of novel 1,2,3-triazole derivatives synthesized via click chemistry and other methods. cahiersmagellanes.comscielo.br The technique is also crucial in characterizing more complex structures incorporating the 4H-1,2,4-triazole ring, such as those conjugated with s-tetrazine, where calculated and found m/z values for [M + H]⁺ ions show excellent agreement. mdpi.com
In the structural elucidation of newly synthesized compounds, HRMS is a standard characterization technique. For example, it was used to confirm the molecular formula of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate by matching the calculated [M + H]⁺ value to the found value. iucr.org Likewise, for a series of 1,2,4-triazole derivatives containing amino acid fragments, HRMS (ESI) was used to confirm the molecular weights of the synthesized compounds. mdpi.com The fragmentation patterns observed in the mass spectra can also offer valuable structural information.
Table 1: Exemplary HRMS Data for Selected 4H-1,2,4-Triazole Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | C₅₂H₄₁N₅ | 736.3440 | 736.3441 | nih.gov |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C₃₆H₂₇N₃ | 502.2283 | 502.2281 | nih.gov |
| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | C₁₇H₁₅Br₂N₃ | 419.9705 | 419.9701 | nih.gov |
| 3-(4-(4-Butyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)phenyl)-6-(4-(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | C₄₂H₄₄N₁₀ | 689.3829 | 689.3827 | mdpi.com |
| Tert-butyl ((1S)-2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxo-1-phenylethyl)carbamate | C₂₄H₂₉N₅O₄ | 452.2293 | 452.2299 | mdpi.com |
Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis, Photoluminescence)
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the optical properties of this compound derivatives, providing information on electronic transitions and luminescent behavior.
The UV-Vis absorption spectra of 4H-1,2,4-triazole derivatives often exhibit characteristic bands corresponding to π-π* and n-π* transitions. For example, a series of highly luminescent 4-alkyl-4H-1,2,4-triazole derivatives showed absorption maxima that were influenced by the nature of the substituents. nih.gov The photoluminescence spectra of these compounds can reveal strong emission, with the emission wavelength and quantum yield being highly dependent on the molecular structure. beilstein-journals.orgresearchgate.net For instance, the introduction of different substituents on the triazole ring can lead to significant shifts in the emission maxima. rsc.org The luminescent properties of some triazole derivatives can be dramatically altered by factors such as protonation. researchgate.net
Table 3: Photophysical Data for Selected 4H-1,2,4-Triazole Derivatives in Solution
| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |
| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | Not specified | nih.gov |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 | Not specified | nih.gov |
| 3-(4-(5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-6-(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | CH₂Cl₂ | 284 | 375-412 | mdpi.com |
| 1,3,6-trisubstituted pyrazolo[3,4-d] researchgate.netrsc.orgCurrent time information in Bangalore, IN.triazoles | Dichloromethane | Not specified | Weak blue-green | researchgate.net |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This information is crucial for verifying the empirical formula of a newly synthesized compound. For this compound derivatives, elemental analysis provides a confirmation of their elemental composition, which, in conjunction with mass spectrometry and NMR data, validates the proposed chemical structure.
For example, the elemental analysis of novel 1,2,4-triazole derivatives containing amino acid fragments has been reported, where the calculated and found percentages for C, H, and N are in close agreement. researchgate.net Similarly, for s-tetrazine derivatives conjugated with a 4H-1,2,4-triazole ring, the calculated and found elemental compositions were consistent, supporting the successful synthesis of the target molecules. mdpi.com This technique has also been applied to confirm the composition of various Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. dergipark.org.tr
Table 4: Elemental Analysis Data for a Representative 4H-1,2,4-Triazole Derivative. mdpi.com
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| 3-(4-(4-Butyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)phenyl)-6-(4-(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | C₄₂H₄₄N₁₀ | C: 73.23, H: 6.44, N: 20.33 | C: 73.21, H: 6.46, N: 20.32 |
Mechanistic Investigations and Chemical Reactivity of 4 Tert Butyl 4h 1,2,4 Triazole
Reaction Mechanism Elucidation for Triazole Ring Formation and Modification
The formation of the 4H-1,2,4-triazole ring system, including N-substituted derivatives like 4-(tert-butyl)-4H-1,2,4-triazole, can be achieved through various synthetic routes. A common method involves the cyclization of intermediates derived from hydrazides and other reagents. For instance, the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent is a known route to 3,4,5-trisubstituted 4H-1,2,4-triazoles. nih.gov Another approach involves the transformation of other heterocyclic systems, such as 1,3,4-oxadiazoles, into the 1,2,4-triazole (B32235) core. nih.gov
One specific method for synthesizing 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles starts with N,N'-bis(benzoyl)hydrazine, which is converted to a more reactive chloro-derivative using phosphorus pentachloride. nih.gov Subsequent heating with an amine, such as butylamine, leads to the formation of the corresponding 4-alkyl-4H-1,2,4-triazole derivative. nih.gov
The synthesis of 4-alkyl-4H-1,2,4-triazoles can also be accomplished by reacting bis(α-chlorobenzylidene)hydrazine with alkylamines. researchgate.net Under milder conditions, this reaction can yield bis(α-alkylaminobenzylidene)hydrazines as stable intermediates, with their stability increasing with the bulkiness of the alkyl substituent. researchgate.net These intermediates can then be thermally rearranged to form the 1-alkyl-1,2,4-triazole isomers. researchgate.net
Modification of the triazole ring can be achieved through various reactions. For example, Suzuki cross-coupling reactions have been successfully employed to synthesize new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole. nih.gov This methodology involves the coupling of bromine-containing 4-alkyl-4H-1,2,4-triazoles with different boronic acids. nih.gov
Influence of the N-4 tert-Butyl Substituent on Ring Stability and Reactivity
The tert-butyl group at the N-4 position of the 1,2,4-triazole ring exerts a significant influence on the molecule's stability and reactivity primarily through steric and electronic effects.
Steric Hindrance: The bulky nature of the tert-butyl group provides considerable steric hindrance around the N-4 position and the adjacent C-3 and C-5 positions of the triazole ring. ontosight.aivulcanchem.com This steric bulk can:
Influence Reaction Kinetics: The steric hindrance can slow down the rate of reactions by impeding the approach of reagents to the reactive centers of the triazole ring. vulcanchem.com
Direct Regioselectivity: In derivatization reactions, the steric bulk can direct incoming substituents to less hindered positions on the ring, thereby controlling the regiochemical outcome of the reaction. vulcanchem.com
Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electronic effect can influence the reactivity of the triazole ring by increasing the electron density on the nitrogen and carbon atoms. This increased electron density can affect the nucleophilicity and basicity of the ring nitrogens.
The stability of intermediates in the synthesis of 4-alkyl-4H-1,2,4-triazoles has been observed to increase with the increasing bulk of the alkyl substituent, with the tert-butyl group being a prime example. researchgate.net
Regiochemical Control in Substitution and Derivatization Reactions
The regioselectivity of substitution and derivatization reactions of 1,2,4-triazoles is a critical aspect of their chemistry, and the substituent at the N-4 position plays a crucial role in directing the outcome.
In the alkylation of unsubstituted 1,2,4-triazole, a mixture of N-1 and N-4 alkylated isomers is often obtained, with the ratio depending on the reaction conditions. researchgate.net For instance, alkylation with alkyl halides in the presence of DBU as a base and THF as a solvent can yield a 90:10 ratio of N-1 to N-4 isomers. researchgate.net However, the choice of reagents and conditions can significantly influence this ratio.
The presence of a bulky substituent like the tert-butyl group at the N-4 position effectively blocks this position from further substitution. This steric hindrance is a powerful tool for achieving regiochemical control in subsequent reactions. For instance, in the synthesis of 1,3-disubstituted researchgate.netontosight.aitriazoles from 1,3-disubstituted thioureas, modifying the substituents on the nitrogen atoms of the thiourea (B124793) can fine-tune the reaction to yield regioselective products. nih.govscispace.com The ring closure preferentially occurs on the nitrogen that has the electron-donating substituents. nih.gov
In Suzuki cross-coupling reactions of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, the reaction occurs at the bromine-substituted phenyl rings, demonstrating that the N-4 alkyl group, while influencing reactivity, does not prevent derivatization at other positions. nih.gov
Aromaticity and Electronic Structure Effects on Reactivity
The 1,2,4-triazole ring is an aromatic system, with all atoms being sp2 hybridized and possessing 6π electrons delocalized across the ring. chemicalbook.com This aromaticity contributes to the stability of the ring system. ijprajournal.com The 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being generally more stable. nih.govmdpi.com
The electronic structure of the triazole ring is characterized by a π-deficient nature at the carbon atoms due to their attachment to two electronegative nitrogen atoms. chemicalbook.comnih.gov This makes the carbon atoms susceptible to nucleophilic attack. chemicalbook.comnih.gov Conversely, the nitrogen atoms have a higher electron density, making them the sites for electrophilic substitution. chemicalbook.comnih.gov
The introduction of a tert-butyl group at the N-4 position influences the electronic structure primarily through its inductive electron-donating effect. This can slightly increase the electron density within the triazole ring, potentially modulating the reactivity of the ring atoms. The presence of substituents can significantly impact the electronic properties and, consequently, the reactivity of the triazole ring. For example, the introduction of electron-withdrawing groups can reinforce the electron-accepting character of the triazole ring. acs.org
Solvent and Catalytic Effects on Reaction Pathways and Yields
The choice of solvent and catalyst can have a profound impact on the reaction pathways, yields, and regioselectivity of reactions involving this compound and related compounds.
Solvent Effects:
In the alkylation of 1,2,4-triazole, the solvent can influence the ratio of N-1 and N-4 isomers. researchgate.net For example, using THF as a solvent in DBU-catalyzed alkylations has been reported. researchgate.net
The use of ionic liquids as "green" solvents has been explored for the synthesis of 1,2,4-triazole derivatives. nih.gov Ionic liquids can act as both the solvent and the base in Suzuki cross-coupling reactions, offering an alternative to conventional solvent systems. nih.gov
Basic solvents can catalyze certain reactions, such as the deprotonation of the C-5 position in 4-acylamino-4H-1,2,4-triazoles, leading to the formation of reactive intermediates. cdnsciencepub.com
Catalytic Effects:
Base Catalysis: Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are effective catalysts for the alkylation of 1,2,4-triazoles. researchgate.netnih.gov
Metal Catalysis:
Palladium catalysts, such as Pd(PPh₃)₄, are widely used in Suzuki cross-coupling reactions to form C-C bonds, enabling the synthesis of complex triazole derivatives. nih.govmdpi.com
Copper catalysts have been employed for the arylation of 4-substituted triazoles with diaryliodonium salts under mild conditions. acs.org
Phase Transfer Catalysis: In biphasic reaction systems, phase transfer catalysts like NBu₄Br can be used to facilitate the transfer of reactants between the aqueous and organic phases, improving reaction efficiency in Suzuki cross-coupling reactions. nih.govmdpi.com
The following table summarizes the effect of different catalysts and solvents on the synthesis of 4-alkyl-4H-1,2,4-triazole derivatives.
| Reaction Type | Catalyst | Solvent | Key Observation |
| Suzuki Cross-Coupling | Pd(PPh₃)₄ / NBu₄Br | Toluene/H₂O/EtOH | Efficient synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. nih.govmdpi.com |
| Suzuki Cross-Coupling | Pd(PPh₃)₄ | Ionic Liquid (e.g., Choline Hydroxide) | "Green" alternative, acting as both solvent and base. nih.gov |
| Alkylation | DBU | THF | High yield synthesis of 1-substituted-1,2,4-triazoles. researchgate.net |
| Arylation | Copper Catalyst | Acetonitrile | Tolerant to water and oxygen, high functional group tolerance. acs.org |
Theoretical and Computational Chemistry Studies of 4 Tert Butyl 4h 1,2,4 Triazole
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide valuable insights into the stability, reactivity, and electronic distribution of 4-(tert-Butyl)-4H-1,2,4-triazole.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules with a good balance between accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, various properties can be calculated, such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can yield electronic properties like Mulliken atomic charges, which describe the partial charge distribution across the atoms, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (B3LYP/6-31G)*
| Property | Value |
| Optimized Geometry | |
| C-N (triazole ring) Bond Lengths (Å) | Data not available |
| N-N (triazole ring) Bond Length (Å) | Data not available |
| C-H (triazole ring) Bond Length (Å) | Data not available |
| N-C (tert-butyl) Bond Length (Å) | Data not available |
| C-C (tert-butyl) Bond Lengths (Å) | Data not available |
| Electronic Properties | |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Mulliken Atomic Charges | |
| N1 | Data not available |
| N2 | Data not available |
| C3 | Data not available |
| N4 | Data not available |
| C5 | Data not available |
| C (tert-butyl, central) | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published data for this molecule is not available.
Ab Initio Methods for High-Accuracy Calculations
For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed. These methods, while more computationally expensive, provide more precise energy calculations and can be used to benchmark the results obtained from DFT. They are particularly useful for obtaining highly accurate thermodynamic data, such as the heat of formation.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would likely show negative potential (electron-rich regions) around the nitrogen atoms of the triazole ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms.
Conformational Analysis and Intermolecular Interactions
The tert-butyl group's size can lead to specific conformational preferences and influence how the molecule interacts with its neighbors. Conformational analysis would involve scanning the potential energy surface by rotating the tert-butyl group relative to the triazole ring to identify the most stable conformers and the energy barriers between them. Understanding these preferences is crucial for predicting the molecule's behavior in different environments. Furthermore, studies on intermolecular interactions would reveal how molecules of this compound might arrange themselves in the solid state, for example, through weak hydrogen bonds or van der Waals forces.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. By simulating the movement of atoms and molecules, MD can provide insights into properties like diffusion coefficients, radial distribution functions (describing the local structure in a liquid), and the flexibility of the molecule. Such simulations are particularly relevant for understanding the behavior of the compound in solution.
Computational Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, this would include:
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra.
NMR Chemical Shifts: The magnetic environment of each nucleus can be calculated to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts.
Table 2: Hypothetical Computationally Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value |
| Key IR Vibrational Frequencies (cm⁻¹) | |
| C-H stretch (triazole) | Data not available |
| C-H stretch (tert-butyl) | Data not available |
| C=N stretch (triazole) | Data not available |
| Ring vibrations (triazole) | Data not available |
| ¹H NMR Chemical Shifts (ppm) | |
| H (C3/C5) | Data not available |
| H (tert-butyl) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | |
| C (C3/C5) | Data not available |
| C (tert-butyl, quaternary) | Data not available |
| C (tert-butyl, methyl) | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published data for this molecule is not available.
Coordination Chemistry of 4 Tert Butyl 4h 1,2,4 Triazole As a Ligand
Design Principles for 1,2,4-Triazole-Based Ligands with tert-Butyl Substitution
The design of ligands based on 1,2,4-triazoles often aims to create polynuclear complexes with specific magnetic or electronic properties. researchgate.net The substituent at the N4 position is a critical design element that modulates the ligand's properties and, consequently, the structure of its metal complexes.
Key design principles for incorporating a tert-butyl group include:
Steric Influence : The large tert-butyl group provides significant steric bulk. This can prevent the formation of highly dense, three-dimensional networks, often favoring the formation of discrete polynuclear complexes or one-dimensional (1D) chains. vulcanchem.com This steric hindrance can also protect the metal centers, influencing their reactivity and stability.
Solubility : The hydrophobic tert-butyl group can enhance the solubility of the ligand and its metal complexes in organic solvents. This is particularly advantageous for synthesis, crystallization, and processing of the resulting materials. For instance, the tert-butyl group was introduced in one ligand design to increase the solubility of a precursor compound. scispace.com
Electronic Effects : While the primary influence of the tert-butyl group is steric, it can also have subtle electronic effects. It is an electron-donating group, which can modulate the electron density on the triazole ring and, by extension, the donor strength of the coordinating nitrogen atoms. However, studies on related triazole systems show that the triazole ring itself is generally electron-withdrawing. nih.gov
Bridging Capability : The fundamental design feature of 4-substituted-1,2,4-triazoles is their ability to act as bridging ligands, connecting two metal centers through the N1 and N2 atoms of the triazole ring. researchgate.netmdpi.com This bridging mode is crucial for the construction of one-dimensional chains and other polynuclear architectures. ethz.ch
Synthesis of Coordination Compounds and Polymers Incorporating 4-(tert-Butyl)-4H-1,2,4-triazole
The synthesis of coordination compounds with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. samipubco.comsamipubco.com The stoichiometry of the reactants, the choice of counter-anion, and the reaction conditions can direct the self-assembly process towards specific structures.
A variety of transition metal complexes have been synthesized using 4-substituted-1,2,4-triazoles. While research specifically on this compound is focused, the broader family of 4-substituted triazoles provides a rich context for its coordination behavior.
Cobalt(II) and Nickel(II) : Dinuclear and tetranuclear complexes of Co(II) and Ni(II) have been synthesized with ligands containing a 4-tert-butylphenyl substituent on a triazole ring. otago.ac.nz Transition-metal(II) thiocyanate (B1210189) coordination compounds with 4-t-butyl-1,2,4-triazole have also been reported, demonstrating the versatility of the ligand with different anions. acs.orgacs.org
Copper(II) : A novel emissive mononuclear Cu(I) complex, Cu(bmptzH)2, was formed using 5-tert-butyl-3-(6-methyl-2-pyridyl)-1H-1,2,4-triazole, where the ligand coordinates in a bidentate fashion. isres.org Research on related ligands shows that Cu(II) ions can be strongly antiferromagnetically coupled by triazole bridges. nih.gov
Zinc(II) and Cadmium(II) : Zinc(II) complexes with related 4-substituted triazole ligands have been synthesized and characterized, often forming polynuclear structures. samipubco.commdpi.com For example, a neutral zinc trinuclear complex with three N1,N2-1,2,4-triazole bridges has been reported. mdpi.com Similarly, Cd(II) complexes can form coordination polymers, with the dimensionality influenced by the ligand and anions present. mdpi.comnih.gov
Manganese(II) : Polynuclear Mn(II) complexes are readily formed with 1,2,4-triazole-based ligands, which use their N1 and N2 atoms to create bridged structures. mdpi.com Trinuclear Mn(II) complexes with triazole derivatives have shown dominant intramolecular antiferromagnetic interactions. mdpi.com
Iron(II) : Iron(II) complexes with 4-substituted-1,2,4-triazoles are particularly known for forming one-dimensional coordination polymers that can exhibit spin-crossover (SCO) behavior. nih.govresearchgate.netacs.org The transition between low-spin and high-spin states in these materials is a key area of research. ethz.ch
The N1,N2-bridging capability of the 1,2,4-triazole (B32235) ring is a cornerstone for the formation of coordination polymers. researchgate.netmdpi.com When 4-substituted-1,2,4-triazoles like this compound are used, they typically form one-dimensional (1D) coordination chains. researchgate.net
Characterization of Coordination Geometries and Binding Modes
The predominant binding mode for 4-substituted-1,2,4-triazoles is as a bidentate, bridging ligand that connects two metal centers via its N1 and N2 atoms. mdpi.commdpi.com This leads to the formation of di-, tri-, and polynuclear complexes or 1D chains. mdpi.comotago.ac.nz In these structures, the metal ions, such as Co(II), Ni(II), or Fe(II), typically adopt an octahedral coordination geometry, being coordinated by six nitrogen atoms from the surrounding triazole ligands. nih.govacs.org
In some instances, particularly with chelating triazole derivatives, the ligand can act as a bidentate chelate to a single metal center. For example, a Cu(I) complex with 5-tert-butyl-3-(6-methyl-2-pyridyl)-1H-1,2,4-triazole showed a distorted tetrahedral geometry where the ligand coordinates through a pyridyl nitrogen and the N4 atom of the triazole ring. isres.org
Electronic and Magnetic Properties of Metal-Triazole Frameworks
The electronic and magnetic properties of metal-triazole frameworks are highly dependent on the choice of the transition metal ion and the specific structure of the complex.
Electronic Properties : The UV-visible absorption spectra of these complexes typically show bands corresponding to π→π* ligand-centered transitions and metal-to-ligand charge transfer (MLCT) transitions. mdpi.comrsc.org In luminescent complexes, such as those with Ir(III), the triazole ligand can significantly influence the emission energy. For instance, modifying the cyclometalating ligand from a standard phenylpyridine to a triazole-based ligand was found to shift the emission towards the blue region of the spectrum by stabilizing the highest occupied molecular orbital (HOMO). acs.orgresearchgate.net The steric hindrance from peripheral groups, such as the tert-butylphenyl group, can suppress phosphorescence concentration-quenching, leading to higher luminescence efficiencies. acs.org
Magnetic Properties : The magnetic behavior of polynuclear complexes is determined by the magnetic exchange interactions between the metal centers, which are mediated by the bridging triazole ligands.
Antiferromagnetic Coupling : In many dinuclear and polynuclear Cu(II) complexes, the triazole bridge facilitates antiferromagnetic coupling between the copper ions. otago.ac.nznih.gov This interaction stabilizes a singlet (S=0) ground state.
High-Spin and Spin-Crossover (SCO) : Dinuclear cobalt(II) complexes with related triazole ligands have been shown to remain in a high-spin state across a wide temperature range. otago.ac.nz Iron(II) coordination polymers with 4-substituted-1,2,4-triazoles are renowned for exhibiting thermally induced spin-crossover (SCO), switching from a diamagnetic low-spin state at low temperatures to a paramagnetic high-spin state at higher temperatures. ethz.chresearchgate.net This transition is often accompanied by a color change (thermochromism) and can exhibit hysteresis, making these materials candidates for memory devices. acs.org
Applications of Coordination Compounds in Catalysis and Sensing
The unique structural and electronic properties of metal complexes with this compound and related ligands have led to their exploration in various applications.
Catalysis : Rhenium(I) and Iridium(III) complexes containing triazole-based ligands have shown promise in electrocatalysis. For example, a Re(I) complex with a 1-(2,4,6-tri-tert-butylphenyl) substituent on the triazole ring was found to be an efficient and stable electrocatalyst for the reduction of CO₂. mdpi.com
Sensing : The luminescent properties of some lanthanide and d-block metal-triazole complexes make them suitable for sensing applications. isres.org For example, luminescent lanthanide complexes based on 1,2,4-triazole-3-carboxylic acid ligands have been developed as sensors for fluoride (B91410) anions. isres.org
Light-Emitting Devices : Cationic iridium(III) complexes featuring triazole-based ligands are being actively investigated for use in light-emitting electrochemical cells (LECs) and organic light-emitting diodes (OLEDs). acs.orgresearchgate.netresearchgate.net The t-butyl group is often incorporated into the ancillary ligands in these complexes to improve properties like solubility and film morphology. bohrium.com The high luminescent efficiencies and tunable emission colors of these complexes make them highly attractive for display and lighting technologies. acs.org
Applications of 4 Tert Butyl 4h 1,2,4 Triazole in Advanced Materials Science and Chemical Research
Optoelectronic and Photofunctional Materials
The unique molecular architecture of 4-(tert-butyl)-4H-1,2,4-triazole derivatives makes them highly suitable for a range of optoelectronic and photofunctional applications. Their inherent electronic properties, combined with the ability to modify their structure, allows for the fine-tuning of their performance in various devices.
Organic Light-Emitting Diodes (OLEDs) and Related Technologies
Derivatives of 4H-1,2,4-triazole are frequently utilized in the production of organic light-emitting diodes (OLEDs), particularly for blue emission. mdpi.comnih.gov The nitrogen-rich triazole ring imparts a high electron affinity, making these compounds effective electron-transporting and hole-blocking materials. mdpi.comossila.com
A notable example is 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, commonly known as TAZ. ossila.com TAZ is often employed in blue phosphorescent OLEDs (PhOLEDs) as an efficient electron-transporting and hole-blocking layer. ossila.com Its high triplet energy level helps to confine triplet excitons within the emissive layer, while its low HOMO/LUMO energy levels are advantageous for blocking holes and facilitating electron injection and transport, thereby enhancing device performance. ossila.com
The performance of OLEDs incorporating TAZ is demonstrated in the following device structures:
| Device Structure | Color | Max. Luminance (Cd/m²) | Max. EQE (%) | Turn-On Voltage (V) |
| ITO/HMPD/TAZ:Ir(ppy)3 (7%)/Alq3/Al:Li | Green | 4000 | 15 | - |
| ITO/PEDOT:PSS/BCC-27: FIrpic (10 wt%)/TAZ/Cs2CO3:Al | Blue | 19200 | 9.7 | 3.9 |
| ITO/PEDOT:PSS/NPD/TCTA/m-CBTZ:FIrpic (10 wt%)/DPPS/TAZ/LiF/Al | Blue | 29500 | 8.8 | 3.5 |
| ITO/PEDOT:PSS/NPD/TCTA/p-CBTZ:FIrpic (10 wt%)/DPPS/TAZ/LiF/Al | Blue | 15500 | 8 | 3.5 |
| Source: sigmaaldrich.com |
Development of Highly Luminescent 4H-1,2,4-Triazole Derivatives
Researchers have actively pursued the synthesis of new, highly luminescent derivatives of 4-alkyl-4H-1,2,4-triazole. nih.govmdpi.comresearchgate.net These efforts often involve Suzuki cross-coupling reactions to conjugate the triazole core with various aromatic and heteroaromatic systems. nih.govmdpi.comresearchgate.net This approach allows for the creation of extended π-conjugated systems, which are crucial for achieving high luminescence. mdpi.com
For instance, a series of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated via a 1,4-phenylene linker to fused-bicyclic and tricyclic aromatic or heteroaromatic arrangements have been synthesized. mdpi.comresearchgate.net These compounds have demonstrated high luminescent properties and a large quantum yield of emitted photons. researchgate.net The synthesis of these derivatives has been achieved with excellent yields using both conventional solvents and ionic liquids, with reaction times significantly accelerated by the use of ultrasound or microwaves. mdpi.comresearchgate.net
Furthermore, the combination of 1,2,4,5-tetrazine (B1199680) and 4H-1,2,4-triazole rings has led to the development of new derivatives with significant application potential. mdpi.com One such derivative, 3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine, exhibited strong fluorescence emission and a high quantum yield approaching 1. nih.gov
Electron-Transporting and Hole-Blocking Characteristics in Devices
The electron-deficient nature of the 1,2,4-triazole (B32235) ring, owing to the high electronegativity of its nitrogen atoms, makes it an excellent component for electron-transporting materials (ETMs) and hole-blocking layers (HBLs) in electronic devices. mdpi.comossila.com This property is crucial for enhancing the efficiency and performance of OLEDs by ensuring a balanced injection and transport of charge carriers. ossila.com
TAZ, a derivative containing the 4-(tert-butyl)phenyl group, is a prime example of an effective ETM and HBL. ossila.com Its deep HOMO level and wide energy gap contribute to its ability to block holes and transport electrons efficiently. ossila.com In comparison to other common electron transport materials like TPBI and BCP, novel triazole-based materials have demonstrated lower driving voltages and higher efficiencies in OLED devices. fao.org
Data Storage and Organic Electronic Devices (e.g., OFETs, Memory Devices)
The versatile electronic properties of 4H-1,2,4-triazole derivatives also extend to their use in organic field-effect transistors (OFETs) and data storage applications. mdpi.com Organic compounds that contain both donor and acceptor moieties connected through π-conjugated linkages are widely investigated for these applications. mdpi.com The development of supramolecular complexes and block copolymers incorporating these structures has shown promise for high-performance nonvolatile flash green memory devices. nsrrc.org.tw
Organic Photovoltaic Cells (OPVs)
The same properties that make 4H-1,2,4-triazole derivatives suitable for OLEDs also give them potential for use in organic photovoltaic cells (OPVs). mdpi.commdpi.com The ability to engineer the donor-acceptor characteristics and π-conjugated systems within these molecules is key to their application in solar energy conversion.
Corrosion Inhibition Studies
Beyond electronics, derivatives of 4H-1,2,4-triazole have found applications in materials science as corrosion inhibitors. nih.govmdpi.com The presence of heteroatoms like nitrogen in the triazole ring allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. dntb.gov.uaaaru.edu.jo
Studies have shown that triazole derivatives can be effective corrosion inhibitors for various metals, including mild steel and copper, in acidic environments. dntb.gov.uaaaru.edu.jodergipark.org.tr The efficiency of inhibition often increases with the concentration of the triazole compound. aaru.edu.jodergipark.org.tr For example, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) demonstrated an inhibition efficiency of up to 89% for low-carbon steel in a hydrochloric acid solution. researchgate.net The adsorption of these inhibitors on the metal surface is a key aspect of their protective mechanism. dergipark.org.trresearchgate.net
Role as a Versatile Molecular Building Block in Organic Synthesis
The compound this compound serves as a foundational scaffold in organic synthesis, prized for its unique combination of stability and reactivity. The 1,2,4-triazole ring is an electron-deficient heterocycle, a characteristic that makes it a valuable component in the construction of more complex molecular architectures. researchgate.net This five-membered ring containing three nitrogen atoms can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups. frontiersin.orgnih.gov The presence of the bulky tert-butyl group at the N4 position provides significant steric shielding, which enhances the thermal stability and influences the regioselectivity of reactions. Furthermore, this group improves solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.
The versatility of the 1,2,4-triazole core lies in its ability to be functionalized at its carbon and nitrogen atoms. nih.gov The π-deficient nature of the ring makes the carbon atoms susceptible to nucleophilic substitution under certain conditions, while the nitrogen atoms can undergo electrophilic substitution. nih.gov This dual reactivity allows chemists to use the triazole moiety as a central connection point to link different molecular fragments.
Research has demonstrated the utility of 4-alkyl-4H-1,2,4-triazole derivatives in creating novel compounds with applications in materials science. A prominent synthetic strategy involves the Suzuki cross-coupling reaction. nih.gov In this methodology, bromine-containing 4-alkyl-4H-1,2,4-triazoles are coupled with various boronic acids in the presence of a palladium catalyst. nih.gov This approach has been successfully employed to synthesize a range of new 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, which have been investigated for their luminescence properties, indicating their potential use in optical and electronic materials. nih.gov
The this compound framework is also integral to the synthesis of various biologically relevant molecules. For instance, derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and serve as precursors for more complex structures. doaj.orgpharmj.org.ua These precursors can be reacted with aldehydes or other reagents to form Schiff bases and other derivatives. tubitak.gov.trresearchgate.net Such synthetic routes highlight the role of the triazole core as a robust platform for generating libraries of compounds for further investigation. doaj.org The synthesis often begins with simpler starting materials like tert-butyl carbazate (B1233558), which can be cyclized to form the foundational triazole-thiol ring system. orientjchem.org
The following table summarizes selected synthetic transformations where this compound derivatives are used as key building blocks.
Table 1: Synthetic Reactions Utilizing this compound Derivatives
| Starting Material | Reagents/Conditions | Product Type | Application/Significance | Reference |
|---|---|---|---|---|
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles | Boronic acids, Pd(PPh₃)₄, NBu₄Br, 130°C | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles | Synthesis of luminescent materials | nih.gov |
| 4-Amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol | Aldehydes/Amines | Ylidene derivatives/Schiff bases | Precursors for biologically active substances | doaj.org |
| tert-Butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylate | Malonohydrazide or Cyanoacethydrazide | 1,2,4-Triazol-ylcarbamate derivatives | Intermediates for antimicrobial agents | tubitak.gov.trresearchgate.net |
These examples underscore the importance of this compound and its analogues as pivotal intermediates in organic chemistry. The stability conferred by the tert-butyl group, combined with the inherent reactivity of the triazole ring, provides a reliable and adaptable platform for the synthesis of novel compounds for materials science and medicinal chemistry research. researchgate.net
An in-depth exploration of the future perspectives and emerging research directions for the chemical compound this compound reveals a landscape rich with potential for innovation across sustainable synthesis, advanced analytics, computational design, and materials science. This article focuses solely on these forward-looking aspects, adhering to a structured outline to detail the promising future of this specific triazole derivative.
Future Perspectives and Emerging Research Directions
The 4-(tert-butyl)-4H-1,2,4-triazole scaffold, a seemingly simple heterocyclic compound, is at the forefront of several emerging research avenues. The unique electronic properties and steric profile imparted by the tert-butyl group on the 4H-1,2,4-triazole ring make it a valuable building block for next-generation technologies. Scientists are exploring its potential by developing greener synthetic methods, employing sophisticated real-time analytical techniques, integrating powerful computational models, and designing novel functional materials. This collaborative, multidisciplinary effort is paving the way for exciting advancements at the intersection of organic, inorganic, and materials chemistry.
Q & A
Q. What are the most reliable synthetic routes for 4-(tert-butyl)-4H-1,2,4-triazole and its key intermediates?
Answer:
- Method 1: React 4-amino-1,2,4-triazole with tert-butyl esters using thionyl chloride (SOCl₂) as a catalyst. This generates acid chloride intermediates, enabling tert-butyl group incorporation .
- Method 2: Microwave-assisted synthesis under controlled conditions (165°C, 12.2 bar pressure, 45-minute reaction time) improves yield and reduces side products. This is effective for derivatives like 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization in ethanol/water mixtures is recommended .
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
Answer:
- Analytical Workflow:
- ¹H/¹³C-NMR: Look for tert-butyl proton signals at ~1.3 ppm (singlet) and triazole ring carbons at 150–160 ppm .
- IR: Confirm N–H stretches (3200–3400 cm⁻¹) and C=S/C–N bonds (650–750 cm⁻¹) .
3. Mass Spectrometry: Use GC-MS (e.g., Agilent 7890B/5977B) to validate molecular ions and fragmentation patterns .
Q. What solvent systems are optimal for recrystallizing this compound derivatives?
Answer:
- Polar Derivatives: Ethanol/water (7:3 ratio) achieves high-purity crystals for amino-substituted triazoles .
- Nonpolar Derivatives: Use hexane/ethyl acetate (9:1) for tert-butyl-phenyl hybrids .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?
Answer:
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for triazole derivatives?
Answer:
- Step 1: Validate in vitro assays (e.g., MIC tests) with positive controls (e.g., ciprofloxacin) and replicate experiments across cell lines .
- Step 2: Optimize pharmacokinetics:
- Example: Schiff base derivatives of this compound showed poor in vivo efficacy despite strong in vitro activity due to rapid hepatic clearance .
Q. How can computational modeling predict the crystallographic behavior of this compound coordination polymers?
Answer:
- Software Tools: Use Mercury (CCDC) for crystal packing analysis and Gaussian 09 for DFT calculations.
- Key Parameters:
Q. What advanced spectroscopic techniques characterize excited-state dynamics in fluorescent triazole derivatives?
Answer:
- Time-Resolved Fluorescence: Measure lifetimes (e.g., 4-(p-dimethylaminobenzaldehydeamino)-4H-1,2,4-triazole has τ = 2.1 ns) .
- TD-DFT Calculations: Correlate emission peaks (e.g., 416 nm blue fluorescence) with HOMO-LUMO gaps .
Methodological Challenges & Solutions
Q. How to mitigate toxicity concerns during large-scale synthesis of this compound derivatives?
Answer:
Q. Why do some this compound derivatives exhibit variable antimicrobial activity across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
